molecular formula C7H14ClNO B15308589 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B15308589
M. Wt: 163.64 g/mol
InChI Key: MDQKLUYUUUXREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-azabicyclo[221]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclohexanone derivative, followed by reduction and subsequent quaternization to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane hydrochloride
  • 8-Azabicyclo[3.2.1]octane derivatives

Uniqueness

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7(9)3-5-2-6(7)8-4-5;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

MDQKLUYUUUXREQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1NC2)O.Cl

Origin of Product

United States

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